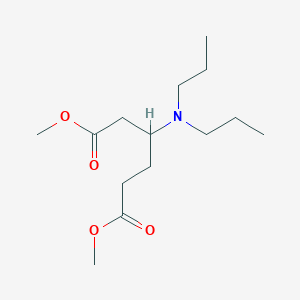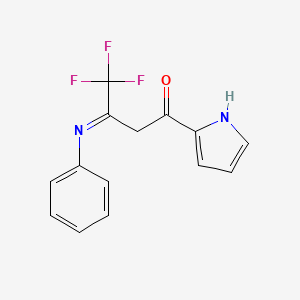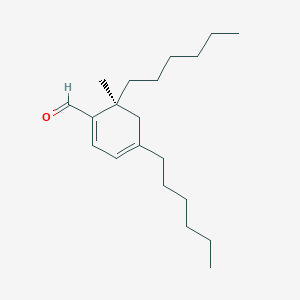
1,1'-(1,3-Dichloro-2-methylpropane-1,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1,3-dichloro-2-methylpropane is an organic compound characterized by the presence of two phenyl groups, two chlorine atoms, and a methyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dichloro-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with acetone in the presence of a strong base, followed by chlorination. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Strong bases like sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 1,3-Diphenyl-1,3-dichloro-2-methylpropane often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,3-dichloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of phenyl-substituted derivatives
Oxidation: Formation of benzophenone or related compounds
Reduction: Formation of diphenylmethane or similar hydrocarbons
Scientific Research Applications
1,3-Diphenyl-1,3-dichloro-2-methylpropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1,3-dichloro-2-methylpropane involves its interaction with molecular targets through its reactive chlorine atoms and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species, resulting in various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-methylpropane: Lacks the phenyl groups, resulting in different reactivity and applications.
Diphenyldichloromethane: Similar structure but with different substitution patterns, leading to distinct chemical properties.
1,3-Diphenylpropane:
Uniqueness
1,3-Diphenyl-1,3-dichloro-2-methylpropane is unique due to the combination of phenyl groups and chlorine atoms, which confer specific reactivity and potential applications in various fields. Its structural features make it a versatile compound for synthetic and industrial purposes.
Properties
CAS No. |
835597-87-0 |
|---|---|
Molecular Formula |
C16H16Cl2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
(1,3-dichloro-2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H16Cl2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChI Key |
MFYLIZAGWMSDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)



![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)

![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

